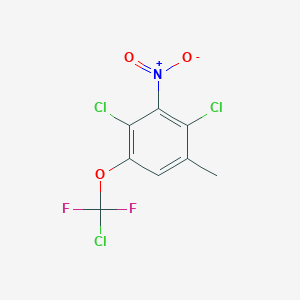![molecular formula C13H7Cl3F3NO B6312285 2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline CAS No. 1237418-28-8](/img/structure/B6312285.png)
2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline (CFTPA) is an aniline derivative that is used in various scientific research applications. It is a versatile compound that has a wide range of uses, from organic synthesis to pharmacological studies. CFTPA has been used to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of various compounds.
Scientific Research Applications
2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline has a wide range of scientific research applications. It has been used to study the mechanism of action of various drugs, including anticonvulsants, anti-inflammatory agents, and antiepileptic drugs. It has also been used to investigate the biochemical and physiological effects of various compounds, such as hormones and neurotransmitters. This compound has also been used to study the pharmacokinetics of various drugs, as well as to evaluate the efficacy and safety of new drugs.
Mechanism of Action
2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline has been found to interact with various receptors in the body, including serotonin, dopamine, and norepinephrine receptors. It has been found to modulate the activity of these receptors, which can lead to changes in the biochemical and physiological effects of various compounds. This compound has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase, which can lead to changes in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to have anticonvulsant, anti-inflammatory, and antiepileptic effects. It has also been found to have antidepressant, anxiolytic, and anti-anxiety effects. This compound has also been found to have neuroprotective effects, as well as to reduce the risk of stroke and other cardiovascular diseases.
Advantages and Limitations for Lab Experiments
2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline has several advantages for lab experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also a versatile compound that can be used for a variety of scientific research applications. However, this compound also has some limitations. It is a relatively unstable compound and can degrade quickly if not stored properly. Additionally, it has a low solubility in water, which can make it difficult to dissolve in solution.
Future Directions
There are several future directions for research involving 2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as its use as an antidepressant or anxiolytic. Additionally, further research could be done to explore the potential applications of this compound in drug development, such as its use as a drug delivery system or as a tool to evaluate the safety and efficacy of new drugs. Finally, further research could be done to explore the potential applications of this compound in organic synthesis, such as its use as a reagent or catalyst.
Synthesis Methods
2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline can be synthesized in a two-step process. The first step involves the reaction of 2-chloro-4-nitroaniline with 2,6-dichloro-4-(trifluoromethyl)phenol in the presence of an acidic catalyst. The second step involves the reduction of the nitro group with sodium borohydride. This two-step synthesis method yields a high yield of this compound with a purity of over 95%.
properties
IUPAC Name |
2-chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3F3NO/c14-8-5-7(1-2-11(8)20)21-12-9(15)3-6(4-10(12)16)13(17,18)19/h1-5H,20H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHRWEFIYGSICM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene](/img/structure/B6312273.png)



